molecular formula C9H7N3O3S B2864911 3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole CAS No. 1417363-68-8

3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole

Cat. No.: B2864911
CAS No.: 1417363-68-8
M. Wt: 237.23
InChI Key: WLBALFDKUKDQOP-UHFFFAOYSA-N
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Description

3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole is a heterocyclic compound featuring an isoxazole core linked via a thiomethyl (-S-CH2-) group to a 5-nitro-substituted pyridine ring. This compound’s structural uniqueness lies in the combination of isoxazole, thioether, and nitropyridine functionalities, which may enhance binding to biological targets such as enzymes or receptors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(5-nitropyridin-2-yl)sulfanylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c13-12(14)8-1-2-9(10-5-8)16-6-7-3-4-15-11-7/h1-5H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBALFDKUKDQOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SCC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole typically involves the reaction of 5-nitropyridine-2-thiol with a suitable isoxazole precursor under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the isoxazole precursor . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole undergoes various chemical reactions, including:

Scientific Research Applications

3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitropyridine group can participate in hydrogen bonding and electrostatic interactions, while the isoxazole ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties from synthesized derivatives in the provided evidence:

Compound Name Core Structure Substituents on Isoxazole Attached Heterocycle Yield (%) Melting Point (°C)
3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole (Target) Isoxazole + thiomethyl None (parent isoxazole) 5-Nitropyridin-2-yl N/A N/A
3-(p-Tolyl)-5-(((4-(piperazin-1-yl)pyrimidin-2-yl)thio)methyl)isoxazole (7f) Isoxazole + thiomethyl p-Tolyl Pyrimidine-piperazine 64 Not specified
3-(3,4-Dimethoxyphenyl)-5-(((4-(piperazin-1-yl)pyrimidin-2-yl)thio)methyl)isoxazole (7e) Isoxazole + thiomethyl 3,4-Dimethoxyphenyl Pyrimidine-piperazine 54 Not specified
5-(((4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)pyrimidin-2-yl)thio)methyl)-3-(p-tolyl)isoxazole (6c) Isoxazole + thiomethyl p-Tolyl Pyrimidine-piperazine-dichlorophenyl 52 98–100

Key Observations :

  • The target compound differs from analogs in by replacing pyrimidine-piperazine systems with a nitropyridine ring.
  • Electron-withdrawing nitro groups (target) contrast with electron-donating substituents (e.g., methoxy in 7e), affecting electronic properties and solubility .
  • Melting points and yields for analogs vary widely (e.g., 52–64% yields), suggesting synthetic challenges for nitro-containing derivatives.
Table 2: Enzyme Inhibition Profiles of Isoxazole Derivatives (Adapted from )
Compound Target Enzyme Inhibition Type Relative Potency
3-(4-Nitrophenyl)isoxazole GST Non-competitive Low
3-(4-Bromophenyl)isoxazole GST Competitive High
3-(4-Chlorophenyl)isoxazole GR Non-competitive High
Hypothetical Target Compound HDAC/GST To be determined Unknown

Insights :

  • The nitro group on phenyl rings (e.g., 3-(4-nitrophenyl)isoxazole) correlates with reduced GST inhibition compared to bromine/chlorine substituents . However, the target’s nitro group on pyridine (vs. phenyl) may alter binding modes.
  • Piperazine-linked analogs (e.g., 7f) are designed for HDAC inhibition, with molecular docking suggesting hydrophobic interactions at enzyme active sites . The target’s nitro group could enhance hydrogen bonding or steric hindrance, depending on the target enzyme.

Biological Activity

3-(((5-Nitropyridin-2-yl)thio)methyl)isoxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isoxazole ring substituted with a thioether linked to a nitropyridine moiety. Its molecular formula is C10H9N3O2S, and it has a molecular weight of 233.26 g/mol. The presence of the nitro group is significant as it can enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives of nitropyridine possess significant inhibitory effects against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, it shows potential as an acetylcholinesterase (AChE) inhibitor, with studies reporting IC50 values in the low micromolar range. This activity is crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

Cytotoxicity and Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and the disruption of cell cycle progression. A notable study reported that this compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's structure allows it to bind effectively to active sites on enzymes such as AChE, leading to decreased substrate turnover.
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, contributing to its cytotoxic effects.
  • Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins have been observed in treated cells, indicating an apoptotic mechanism.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli
Investigation of AChE InhibitionReported IC50 values indicating strong inhibitory potential against AChE, relevant for Alzheimer's treatment
Cytotoxicity AssessmentShowed reduced viability in MCF-7 cells with an IC50 of 15 µM, suggesting potential as an anticancer agent

Q & A

Basic Research Question

  • NMR analysis : Compare experimental 1^1H and 13^13C NMR shifts with simulated spectra from databases like NIST Chemistry WebBook . Pay attention to deshielding effects from the nitro group on pyridine protons.
  • Mass spectrometry : Cross-validate fragmentation patterns with high-resolution MS (HRMS) data from analogs (e.g., 5-nitropyridine derivatives) .

Advanced Research Question
Addressing discrepancies :

  • For ambiguous NOESY or COSY peaks, employ dynamic NMR to detect conformational changes induced by the thioether linkage .
  • Use X-ray crystallography to resolve steric clashes between the isoxazole methyl group and nitropyridine substituents .

What strategies are effective for evaluating the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

Basic Research Question

  • In vitro screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare with structurally similar compounds (e.g., thiadiazole-isoxazole hybrids) to identify substituent effects .
  • Dose-response analysis : Use IC50_{50} values to quantify potency, noting the nitro group’s role in enhancing electron-deficient interactions .

Advanced Research Question
Mechanistic studies :

  • Perform molecular docking with UCSF Chimera to predict binding modes to targets like DNA gyrase or tubulin .
  • Validate results via surface plasmon resonance (SPR) to measure binding kinetics .

How does the electronic nature of the 5-nitropyridin-2-yl group influence the compound’s reactivity and stability?

Basic Research Question

  • Electron-withdrawing effects : The nitro group reduces electron density on the pyridine ring, stabilizing the thioether linkage against hydrolysis but increasing susceptibility to nucleophilic attack at the methyl position .
  • Spectroscopic validation : IR spectroscopy can detect NO2_2 stretching vibrations (~1520 cm1^{-1}) to confirm electronic effects .

Advanced Research Question
Computational modeling :

  • Use Gaussian or ORCA to calculate Mulliken charges and frontier molecular orbitals (FMOs), correlating with experimental reactivity trends .

What analytical methods are recommended for purity assessment and impurity profiling?

Basic Research Question

  • HPLC-DAD/MS : Employ a C18 column with acetonitrile/water gradients to separate byproducts (e.g., unreacted nitropyridine-thiol) .
  • Elemental analysis : Verify %C/H/N/S to confirm stoichiometry, especially for nitro-containing impurities .

Advanced Research Question
Advanced impurity tracking :

  • LC-QTOF-MS identifies trace impurities (e.g., oxidation byproducts) by matching exact masses to synthetic intermediates .

How can structure-activity relationships (SARs) be systematically explored for this compound?

Basic Research Question

  • Analog synthesis : Replace the nitro group with electron-donating (e.g., -OCH3_3) or bulky (e.g., -CF3_3) substituents to assess activity changes .
  • Biological assays : Compare IC50_{50} values across analogs to map substituent effects .

Advanced Research Question
3D-QSAR modeling :

  • Build CoMFA/CoMSIA models using biological data from analogs to predict activity of untested derivatives .

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